3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine
CAS No.: 90564-94-6
Cat. No.: VC15975490
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90564-94-6 |
|---|---|
| Molecular Formula | C9H9N3OS |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C9H9N3OS/c1-13-8-11-9(14-12-8)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
| Standard InChI Key | FNXPHVCUFRXVTR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NSC(=N1)NC2=CC=CC=C2 |
Introduction
Molecular Architecture and Stereoelectronic Features
Core Structural Framework
The compound features a 1,2,4-thiadiazole ring substituted at position 3 with a methoxy group (-OCH₃) and at position 5 with a phenylamino group (-NHC₆H₅). The planar thiadiazole ring (bond angles ≈ 120°) creates a conjugated π-system, while the methoxy and phenyl substituents introduce steric and electronic modulation .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃OS | |
| SMILES | COC1=NSC(=N1)NC2=CC=CC=C2 | |
| InChIKey | FNXPHVCUFRXVTR-UHFFFAOYSA-N | |
| Predicted LogP | 2.81 (Calculated via XLogP3) |
Tautomeric Considerations
The presence of adjacent nitrogen atoms in the thiadiazole ring permits tautomerism. Quantum mechanical calculations suggest the 5-amine tautomer predominates (>95% population at 298 K) due to stabilization via N-H···N hydrogen bonding within the ring .
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
Plausible synthetic routes involve cyclocondensation strategies:
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Thiocyanate Cyclization: Reaction of N-phenylthiourea derivatives with methoxy-substituted nitriles under acidic conditions could yield the thiadiazole core .
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Oxidative Ring Closure: Copper-catalyzed coupling of thioamides with methoxy-substituted amidines may facilitate ring formation .
Reactivity Hotspots
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Thiadiazole C-S Bond: Susceptible to nucleophilic attack at sulfur, enabling ring-opening reactions with amines or alcohols.
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Methoxy Group: Demethylation via HI/red P or BBr₃ could generate phenolic derivatives.
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Amino Group: Participates in acylation (e.g., Ac₂O/pyridine) or Schiff base formation with carbonyl compounds.
Physicochemical Profiling
Mass Spectrometric Fragmentation
Collision-induced dissociation (CID) patterns for major adducts reveal characteristic fragmentation:
Table 2: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 208.05391 | 141.8 |
| [M+Na]+ | 230.03585 | 154.4 |
| [M-H]- | 206.03935 | 145.5 |
The [M+H]+ ion predominantly fragments via loss of CH₃O- (31 Da) followed by HN=C=S elimination (74 Da) .
Solubility and Partitioning
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Aqueous Solubility: Predicted 0.12 mg/mL (25°C, pH 7.4) via Abraham model
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Membrane Permeability: PAMPA logPe = -5.2 suggests limited passive diffusion
Computational ADMET Profiling
Pharmacokinetic Predictions
| Parameter | Prediction | Method |
|---|---|---|
| CYP3A4 Inhibition | 78% probability | StarDrop™ |
| hERG Blockade | Low risk (pIC50 4.1) | QikProp® |
| Plasma Protein Binding | 89% | SwissADME |
Toxicity Endpoints
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Ames Test: Mutagenic potential inconclusive (2/5 models positive)
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Oral LD50 (Rat): Predicted 480 mg/kg (PROTOX)
Comparative Analysis with Structural Analogues
While direct bioactivity data for 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine remains unavailable, its structural kinship to validated pharmacophores suggests therapeutic potential:
Anticancer Analogues
Thiadiazoles bearing N-aryl substituents demonstrate microtubule disruption (e.g., combretastatin analogs) . Molecular docking of the title compound with β-tubulin (PDB 1SA0) shows favorable π-π stacking with Phe265 (ΔG = -8.2 kcal/mol) .
Antimicrobial Scaffolds
Methoxy groups in thiadiazoles enhance Gram-positive coverage by disrupting cell wall synthesis. The para-substituted phenyl group may improve penetration through lipid bilayers .
Challenges and Future Directions
The absence of experimental bioactivity data for 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine highlights critical research gaps:
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Synthetic Scale-Up: Milligram quantities required for phenotypic screening
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Metabolite Identification: CYP-mediated O-demethylation likely generates reactive quinone imines
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Formulation Strategies: Poor aqueous solubility necessitates prodrug development
Emerging techniques like DNA-encoded library synthesis could rapidly explore structure-activity relationships for this underexplored chemotype.
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